3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE
Description
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)10-12(18)16-11-4-7-17(8-5-11)13-15-6-9-19-13/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFUZMZFUOZBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(CC1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final step involves the coupling of the thiazole and piperidine rings with the butanamide group, often using amide bond formation reactions facilitated by coupling agents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated thiazoles, nitrothiazoles
Scientific Research Applications
3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is a common motif in many biologically active molecules, making it a potential candidate for drug development.
Biological Studies: It can be used as a probe to study the interactions of thiazole-containing compounds with biological targets such as enzymes and receptors.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets . The butanamide group can further stabilize these interactions through additional hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related butanamide derivatives:
Key Observations:
Substituent Diversity: The target compound’s piperidine-thiazole combination distinguishes it from simpler analogs like 4-chloro-N-(1,3-thiazol-2-yl)butanamide, which lacks the piperidine ring . The phenylmethyl group in the (2R)-isomer (CAS 49214-88) suggests utility in chiral synthesis or peptide mimetics .
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (280.41 g/mol) compared to analogs like 4-chloro-N-(1,3-thiazol-2-yl)butanamide (204.68 g/mol) may enhance binding specificity but reduce solubility .
- The 3,3-dimethyl group across all analogs likely increases lipophilicity, favoring interactions with hydrophobic biological targets.
Applications: Pesticides: Bromobutide’s bromo substitution aligns with its herbicidal activity, whereas the target compound’s thiazole-piperidine system may target enzymes or receptors in pathogens . Reagents: The (2R)-isomer’s amino and phenylmethyl groups make it suitable for chiral resolution or as a building block in organic synthesis .
Biological Activity
3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE is a complex organic compound characterized by the presence of a thiazole ring, a piperidine ring, and a butanamide group. This unique structure allows it to exhibit significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound's IUPAC name is 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide. Its molecular formula is , and it has a molecular weight of approximately 283.42 g/mol. The structural components include:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Butanamide Group : A functional group that contributes to its biological activity.
Biological Activity
The biological activity of 3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE has been investigated in various studies, highlighting its potential therapeutic applications.
The compound interacts with multiple biological targets, including receptors and enzymes involved in various physiological processes. The presence of the thiazole ring is particularly significant as it is a common motif in many biologically active molecules.
Pharmacological Studies
- Anticancer Activity : Preliminary studies suggest that compounds containing thiazole and piperidine structures may exhibit anticancer properties. For instance, similar compounds have been shown to inhibit tumor growth in vitro and in vivo models.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems due to its piperidine structure. Research indicates potential interactions with opioid receptors, which could lead to analgesic effects.
- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with thiazole-containing compounds, suggesting that this compound may also possess similar properties.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of thiazole derivatives; found significant inhibition of cell proliferation in cancer cell lines. |
| Study 2 | Explored the neuropharmacological effects; demonstrated modulation of dopamine receptors in animal models. |
| Study 3 | Assessed antimicrobial activity against various pathogens; showed promising results against Gram-positive bacteria. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
